Quinolinium, 6-hydroxy-1-methyl-, iodide

Description

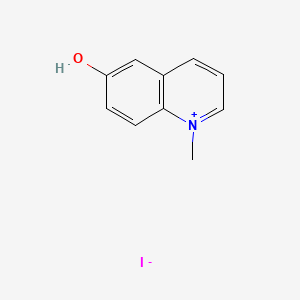

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7270-81-7 |

|---|---|

Molecular Formula |

C10H10INO |

Molecular Weight |

287.1 g/mol |

IUPAC Name |

1-methylquinolin-1-ium-6-ol;iodide |

InChI |

InChI=1S/C10H9NO.HI/c1-11-6-2-3-8-7-9(12)4-5-10(8)11;/h2-7H,1H3;1H |

InChI Key |

QTCUVSUZUHWJIM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Quinolinium, 6-hydroxy-1-methyl-, iodide and Analogues

The formation of the quinolinium scaffold and its specific derivatives can be achieved through several established pathways.

The traditional synthesis of N-alkylquinolinium salts is a well-established method that typically involves the direct N-alkylation of the corresponding quinoline (B57606) derivative. For the synthesis of 6-hydroxyquinolinium salts, this process involves the reaction of 6-hydroxyquinoline (B46185) with an appropriate alkyl halide.

A universal method for preparing monoquaternary quinolinium salts involves mixing the pure quinoline derivative in dry ethanol with an appropriate 1-bromoalkane. nih.gov The mixture is then heated under reflux for an extended period, typically around 40 hours. nih.gov Following the reaction, the solvent is evaporated under reduced pressure. The resulting crude product, often an oil, is then purified by recrystallization from a solvent such as ether to yield the final crystalline salt. nih.gov While this method is straightforward, the yields for quinolinium salts can be relatively low compared to the quaternization of other nitrogen-containing heterocycles like pyridine (B92270). nih.gov This is attributed to the larger, more sterically hindered quinoline moiety, which can decrease the probability of a successful nucleophilic attack by the nitrogen atom on the alkyl halide. nih.gov

A series of novel quaternary 6-hydroxyquinolinium salts with varying N-alkyl chain lengths (from C10 to C18) has been synthesized using this conventional approach, demonstrating its utility for creating a range of analogues. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a significant tool for the synthesis of quinoline derivatives and other heterocyclic compounds, offering a green and efficient alternative to conventional heating methods. researchgate.netbohrium.com This technique utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. researchgate.netnih.gov

Several non-classical methods for quinoline synthesis have been developed using microwave irradiation. researchgate.net For instance, a convenient and efficient protocol for synthesizing quinolines and dihydroquinolines involves the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net In other examples, pyrimido[4,5-b]quinolines have been synthesized via microwave-assisted intramolecular cyclization, a method that boasts high yields, mild reaction conditions, and an easy work-up. nih.gov The advantages of microwave-assisted synthesis, such as its scalability and applicability to a wide range of materials, make it suitable for both laboratory and industrial applications. researchgate.net

| Synthesis Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | External, slow, non-uniform | Internal, rapid, uniform |

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower to moderate | Generally higher |

| Environmental Impact | Higher (often requires more solvent) | Lower (can be done solvent-free) |

This table provides a general comparison based on findings from microwave-assisted synthesis of various quinoline and related heterocyclic derivatives. researchgate.netnih.govresearchgate.net

For example, an efficient one-pot procedure has been described for the four-step preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol. researchgate.net Similarly, a one-pot, three-component condensation reaction involving an aldehyde, an amine, and a compound with an acidic proton (a Mannich reaction) has been used to prepare N-Mannich products of tetrahydroquinoline. nih.gov Another facile one-pot synthesis involves the reaction of 2-chloro-4-methylquinoline with NaHSe to produce 2-seleno-4-methylquinoline in good yield. mdpi.com These methods highlight the trend toward developing more streamlined and resource-efficient synthetic routes for quinoline-based compounds.

Synthetic Modifications and Derivatization Strategies

Once the basic quinoline or quinolinium structure is formed, it can be further modified to introduce different functional groups or alkyl chains.

The defining feature of this compound is the quaternary nitrogen, which imparts a permanent positive charge to the molecule. This is achieved through N-alkylation, a fundamental reaction in the synthesis of this class of compounds. The quaternization of the nitrogen atom in the quinoline ring is typically accomplished by reacting the parent heterocycle with an alkylating agent.

A general and widely used method for this transformation is the reaction of a quinoline derivative with an alkyl halide. nih.gov Specifically, 6-hydroxyquinoline can be reacted with methyl iodide to form the target compound, this compound. In a broader context, a universal method for preparing various N-alkylated quinolinium salts involves refluxing the quinoline base with a 1-bromoalkane in an ethanol solution. nih.gov This reaction directly leads to the formation of the corresponding quaternary ammonium (B1175870) salt. nih.govnih.gov

Table 1: General Protocol for N-Alkylation of Quinoline

| Reactants | Conditions | Product | Reference |

|---|

This strategy has been successfully employed to synthesize a series of 6-hydroxyquinolinium salts with different alkyl chain lengths, demonstrating its versatility. nih.gov

The quinolinium ring, once formed, can be a scaffold for further functionalization at various carbon positions. The presence of the positively charged quaternary nitrogen activates the ring system, enabling reactions that might not be feasible on the parent quinoline.

Diversification of quinolinium salt intermediates has been demonstrated through subsequent reactions at different positions on the ring. nih.gov For instance, a 1-benzyl-4-chloroquinolinium salt can serve as a key intermediate for modifications. This intermediate can undergo N-arylation at the C4 position, followed by a nucleophilic addition of a Grignard reagent at the C2 position. nih.gov This two-step process allows for the introduction of two different substituents onto the quinoline core, leading to the formation of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. nih.gov

Furthermore, methods have been developed for the reductive functionalization of quinolinium salts where new groups are incorporated at the C3 and C4 positions. nih.gov This strategy provides access to substitution patterns that are not typically favored in standard electrophilic or nucleophilic aromatic substitution reactions. nih.gov The ability to selectively modify the C2, C3, and C4 positions makes quinolinium salts versatile intermediates for creating complex, polycyclic products and diverse molecular architectures. nih.govnih.gov

Synthesis of Related 6-Hydroxy-1-methylquinolinium Salt Counterparts (e.g., chloride, bromide)

The synthesis of 6-hydroxy-1-methylquinolinium chloride and bromide salts generally follows the principle of N-alkylation of 6-hydroxyquinoline using the corresponding methyl halide. This reaction, known as the Menshutkin reaction, involves the direct reaction of the heterocyclic amine with an alkyl halide.

The general approach involves dissolving 6-hydroxyquinoline in a suitable polar solvent, such as ethanol or acetonitrile, followed by the addition of the methylating agent (methyl chloride or methyl bromide). The reaction mixture is typically heated to reflux to facilitate the quaternization process. The choice of solvent is crucial as it needs to dissolve the starting material and stabilize the resulting charged product.

A representative synthetic protocol for a related quinolinium salt, benzyl quinolinium chloride, involves mixing quinoline and benzyl chloride in a 1:1 molar ratio in ethanol. The mixture is then heated under magnetic stirring in a silicone oil bath at 90°C for 24 hours. A similar strategy can be adapted for the synthesis of 6-hydroxy-1-methylquinolinium chloride and bromide by substituting benzyl chloride with methyl chloride or methyl bromide, respectively.

Table 1: Reaction Parameters for the Synthesis of 6-Hydroxy-1-methylquinolinium Halides

| Parameter | Value |

| Starting Material | 6-Hydroxyquinoline |

| Alkylating Agent | Methyl chloride or Methyl bromide |

| Solvent | Ethanol, Acetonitrile |

| Temperature | Reflux |

| Reaction Time | Typically several hours |

It is important to monitor the reaction to avoid the formation of byproducts. The hydroxyl group at the 6-position introduces the possibility of competing O-alkylation. However, the nitrogen atom in the quinoline ring is generally more nucleophilic than the phenolic oxygen, favoring N-alkylation, particularly in polar protic solvents which can solvate the hydroxyl group and reduce its nucleophilicity.

Synthesis of Hydroiodide Complexes

The synthesis of the primary target compound, 6-hydroxy-1-methylquinolinium iodide, is achieved through the quaternization of 6-hydroxyquinoline with methyl iodide. This reaction is analogous to the synthesis of the chloride and bromide salts but often proceeds more readily due to the higher reactivity of methyl iodide as an alkylating agent.

In a typical procedure, 6-hydroxyquinoline is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Methyl iodide is then added to the solution, and the reaction can often proceed at room temperature or with gentle heating. The choice of a polar aprotic solvent can enhance the rate of this SN2 reaction.

The formation of a hydroiodide complex can occur if a source of HI is present. In the context of the quaternization reaction with methyl iodide, if any water is present in the reaction mixture, it can slowly react with methyl iodide to form methanol (B129727) and hydroiodic acid. This in situ generated HI can then protonate another molecule of 6-hydroxyquinoline or the product, leading to the formation of a hydroiodide salt. To specifically synthesize a hydroiodide complex, direct addition of hydroiodic acid to a solution of 6-hydroxyquinoline would be the more controlled and efficient method.

Advanced Structural Characterization Techniques

Solution and Solid-State Spectroscopic Characterization

The structural elucidation of Quinolinium, 6-hydroxy-1-methyl-, iodide relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a detailed picture of the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed. For 6-hydroxy-1-methylquinolinium iodide, NMR confirms the arrangement of protons and carbons within the quinolinium ring system and verifies the presence and location of the methyl and hydroxyl substituents. Analysis of a closely related salt, 6-hydroxy-1-methylquinolinium chloride, provides definitive assignments for the cation, which is identical in the iodide salt.

The ¹H NMR spectrum provides information on the electronic environment of each proton in the molecule. The chemical shift (δ) indicates the degree of shielding around a proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

In the ¹H NMR spectrum of the 6-hydroxy-1-methylquinolinium cation, recorded in DMSO-d₆, the signals for the aromatic protons are observed at significantly downfield shifts, a characteristic feature of heteroaromatic systems bearing a positive charge. The N-methyl group introduces a distinct singlet, while the hydroxyl proton's signal is also present. The protons H2 and H4 are the most deshielded due to their proximity to the positively charged nitrogen atom. The assignments and characteristics of each proton signal are detailed in the table below.

Interactive Data Table: ¹H NMR Spectral Data for 6-hydroxy-1-methylquinolinium cation (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.17 | d | 5.9 |

| H-4 | 8.89 | d | 8.3 |

| H-8 | 8.13 | d | 9.3 |

| H-5 | 7.82 | d | 2.7 |

| H-3 | 7.78 | dd | 8.3, 5.9 |

| H-7 | 7.61 | dd | 9.3, 2.7 |

| N-CH₃ | 4.41 | s | - |

| OH | - | br s | - |

Data derived from the analysis of the analogous chloride salt. Key: d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The permanent positive charge on the quinolinium nitrogen atom significantly influences the chemical shifts of the ring carbons, causing them to resonate at lower fields compared to the neutral 6-hydroxyquinoline (B46185) precursor.

The carbon atoms C2 and C4, being closest to the nitrogen, exhibit the most downfield shifts among the CH carbons. The quaternary carbon C8a, also adjacent to the nitrogen, is similarly deshielded. The carbon bearing the hydroxyl group, C6, is observed at a characteristic downfield position for oxygen-substituted aromatic carbons. The N-methyl carbon provides a signal in the typical aliphatic region.

Interactive Data Table: ¹³C NMR Spectral Data for 6-hydroxy-1-methylquinolinium cation (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-6 | 158.5 |

| C-2 | 147.9 |

| C-4 | 145.8 |

| C-8a | 137.9 |

| C-4a | 129.2 |

| C-8 | 128.9 |

| C-5 | 124.2 |

| C-3 | 122.2 |

| C-7 | 111.4 |

| N-CH₃ | 43.7 |

Data derived from the analysis of the analogous chloride salt.

NMR spectroscopy serves as a definitive tool for confirming the protonation state of the molecule. The quaternization of the nitrogen atom is unequivocally established by several key observations in the NMR spectra.

First, the presence of a singlet signal around 4.41 ppm in the ¹H NMR spectrum is characteristic of a methyl group covalently bonded to a positively charged quaternary nitrogen (N⁺-CH₃). Second, the significant downfield chemical shifts of the quinolinium ring protons (H2, H4, H8, etc.) compared to neutral quinoline (B57606) derivatives are a direct consequence of the electron-withdrawing effect of the positively charged nitrogen atom within the aromatic ring. This deshielding effect confirms that the nitrogen is permanently in its protonated (quaternized) state.

Furthermore, the observation of a broad singlet corresponding to the hydroxyl proton confirms that the -OH group at the C6 position is in its protonated form. The chemical shift of this proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of solid 6-hydroxy-1-methylquinolinium iodide displays characteristic bands that confirm its key structural features.

The spectrum is marked by a broad absorption band in the 3200-2800 cm⁻¹ region, which is attributed to the O-H stretching vibration of the hydroxyl group, indicative of strong hydrogen bonding in the solid state. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. A series of sharp bands in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N⁺ stretching vibrations of the quinolinium ring, confirming the aromatic and cationic nature of the core structure. The presence of the N⁺-CH₃ group is supported by C-H bending vibrations around 1440-1400 cm⁻¹.

Interactive Data Table: Key FTIR Vibrational Modes for 6-hydroxy-1-methylquinolinium cation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 2800 | ν(OH) | O-H Stretch (H-bonded) |

| ~3100 - 3000 | ν(C-H) | Aromatic C-H Stretch |

| ~1616 | ν(C=C/C=N) | Ring Stretching |

| ~1587 | ν(C=C/C=N) | Ring Stretching |

| ~1518 | ν(C=C/C=N) | Ring Stretching |

| ~1225 | ν(C-O) | C-O Stretch |

| ~1130 | δ(C-H) | In-plane C-H Bending |

| ~835 | γ(C-H) | Out-of-plane C-H Bending |

Data derived from the analysis of the analogous chloride salt. Key: ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The N-methyl-6-hydroxyquinolinium (M6HQ) cation is the chromophore responsible for the compound's absorption properties. ijcrt.org

The UV-Vis spectrum of the M6HQ cation exhibits characteristic absorption bands resulting from π → π* electronic transitions within the conjugated quinolinium ring system. ijcrt.org These transitions involve the excitation of electrons from bonding (π) molecular orbitals to antibonding (π) molecular orbitals. The extended π-system of the quinolinium core allows for absorption at relatively long wavelengths. In various solvents, the M6HQ cation typically shows a strong absorption maximum in the UV region, often with distinct bands or shoulders that reflect the different electronic transitions possible within the aromatic system. For instance, studies on M6HQ salts in solvents like methanol (B129727) and DMSO show characteristic absorption profiles. ijcrt.org The exact position of the absorption maximum (λₘₐₓ) can be influenced by the solvent polarity.

Interactive Data Table: UV-Vis Absorption Characteristics for the N-methyl-6-hydroxyquinolinium (M6HQ) Cation

| Transition Type | Approximate λₘₐₓ Range (nm) | Chromophore |

| π → π | ~350 - 400 | Conjugated Quinolinium System |

| π → π* | ~250 - 300 | Conjugated Quinolinium System |

The specific λₘₐₓ values are solvent-dependent.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 6-hydroxy-1-methylquinolinium chloride |

| 6-hydroxyquinoline |

| N-methyl-6-hydroxyquinolinium (M6HQ) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound. It provides precise information regarding the compound's molecular weight and offers insights into its structural integrity through the analysis of its fragmentation patterns. The technique is particularly useful for confirming the mass of the cationic component of the salt, 6-hydroxy-1-methylquinolinium (C₁₀H₁₀NO⁺).

In mass spectrometry, the sample is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this quaternary quinolinium salt, soft ionization techniques such as electrospray ionization (ESI) are typically employed, which allow for the direct observation of the intact cation.

Molecular Weight Determination

The primary application of mass spectrometry in this context is the verification of the molecular mass of the 6-hydroxy-1-methylquinolinium cation. The theoretical exact mass of this cation is calculated to be 160.0757 g/mol . High-resolution mass spectrometry (HRMS) can confirm this value with high accuracy, typically within a few parts per million (ppm), which serves as strong evidence for the elemental composition of C₁₀H₁₀NO⁺. The observation of a prominent ion peak at an m/z value corresponding to this mass confirms the identity of the cation.

Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to probe the structure of the 6-hydroxy-1-methylquinolinium cation. In these experiments, the parent ion (m/z 160.08) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a roadmap of the molecule's structure.

Based on the principles of mass spectral fragmentation for N-alkylated aromatic compounds, several characteristic fragmentation pathways can be predicted for the 6-hydroxy-1-methylquinolinium cation:

Loss of the N-methyl group: A common fragmentation pathway for N-methylated quaternary amines is the cleavage of the N-C bond, leading to the loss of a methyl radical (•CH₃). This would result in a fragment ion corresponding to 6-hydroxyquinoline with an m/z of 145.05.

Ring Cleavage: The stable quinoline ring system can also undergo fragmentation. A characteristic loss for quinoline and its derivatives is the expulsion of a neutral hydrogen cyanide (HCN) molecule, which would lead to a fragment ion at m/z 133.06.

Loss of Carbon Monoxide: Following or preceding other fragmentations, the hydroxylated aromatic ring may lose carbon monoxide (CO), a common neutral loss for phenolic compounds, resulting in a change of 28 mass units.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity and key structural features of the 6-hydroxy-1-methylquinolinium cation.

The table below summarizes the key predicted ions observed in the mass spectrometric analysis of the 6-hydroxy-1-methylquinolinium cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 6-hydroxy-1-methylquinolinium Cation

| m/z (Predicted) | Proposed Ion Identity | Neutral Loss | Formula of Ion |

| 160.08 | [M]⁺ (Parent Ion) | - | [C₁₀H₁₀NO]⁺ |

| 145.05 | [M - CH₃]⁺ | •CH₃ | [C₉H₇NO]⁺ |

| 133.06 | [M - HCN]⁺ | HCN | [C₉H₈O]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. From this, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is frequently employed for the geometry optimization of molecules to find their most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. nih.govscielo.org.mx For the N-methyl-6-hydroxyquinolinium cation, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.comnih.gov These optimized geometric parameters are crucial as they form the basis for all other subsequent property calculations.

Once the geometry is optimized, DFT is used to calculate various electronic properties. These properties include total energy, dipole moment, and molecular orbital energies, which are essential for understanding the molecule's stability, polarity, and reactivity. DFT has proven successful in predicting structural and spectroscopic parameters for a wide range of transition metal and organic complexes. rsc.org

Table 1: Representative Predicted Geometrical Parameters for a Quinolinium Ring System using DFT This table is illustrative, showing typical parameters that would be calculated for the N-methyl-6-hydroxyquinolinium cation.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | Carbon-Carbon bond in the quinoline (B57606) ring | 1.37 - 1.42 |

| C-N (aromatic) | Carbon-Nitrogen bond in the quinoline ring | 1.33 - 1.38 |

| C-O | Carbon-Oxygen bond of the hydroxyl group | ~1.36 |

| N-CH₃ | Nitrogen-Methyl group bond | ~1.47 |

| **Bond Angles (°) ** | ||

| C-N-C | Angle within the quinoline ring | ~118 - 122 |

| C-C-O | Angle at the hydroxyl substitution point | ~119 - 121 |

| C-N-C (methyl) | Angle involving the methyl group | ~118 - 120 |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. pmf.unsa.baresearchgate.net Conversely, a large HOMO-LUMO gap implies high stability. pmf.unsa.ba This gap is instrumental in determining the molecule's electronic and optical properties, as it corresponds to the energy of the lowest electronic transition. researchgate.net For molecules like the N-methyl-6-hydroxyquinolinium cation, FMO analysis reveals the regions of the molecule involved in electron donation and acceptance, providing insight into its charge transfer characteristics. nih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the pathways for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy values that would be calculated for the N-methyl-6-hydroxyquinolinium cation to assess its reactivity and electronic properties.

| Orbital | Description | Typical Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -5.8 to -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.4 to -2.5 |

| Energy Gap (ΔE) | HOMO-LUMO Energy Difference | 3.8 to 4.5 |

Mulliken population analysis is a method for estimating partial atomic charges, which provides information about the electron distribution across a molecule. uni-muenchen.de These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. openmx-square.org By determining the charge on each atom, Mulliken analysis helps to identify the electrophilic and nucleophilic sites within the molecule. niscpr.res.inresearchgate.net

Table 3: Example Mulliken Atomic Charges This table illustrates the type of atomic charge data obtained from a Mulliken population analysis for the N-methyl-6-hydroxyquinolinium cation.

| Atom | Location | Typical Charge (e) |

|---|---|---|

| N1 | Quaternary Nitrogen in the ring | -0.4 to -0.6 |

| C (from N-CH₃) | Carbon of the methyl group | +0.1 to +0.2 |

| O (from C-OH) | Oxygen of the hydroxyl group | -0.6 to -0.8 |

| H (from C-OH) | Hydrogen of the hydroxyl group | +0.4 to +0.5 |

| Ring Carbons | Carbon atoms in the quinoline core | Variable (-0.3 to +0.3) |

Simulations of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular structures and vibrations, aiding in the characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts with high accuracy, serving as a powerful tool to confirm or assign molecular structures. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. scielo.org.mxnih.gov

For Quinolinium, 6-hydroxy-1-methyl-, iodide, theoretical chemical shifts would be calculated for the N-methyl-6-hydroxyquinolinium cation. nih.gov These calculations are often performed including a solvent model, such as the Polarizable Continuum Model (PCM), to better replicate experimental conditions. idc-online.com The predicted chemical shifts are then typically scaled and correlated with experimental data to assess the accuracy of the computational model. mdpi.com Such a comparison can help resolve ambiguities in spectral assignments and confirm the proposed structure. idc-online.com For instance, experimental ¹H NMR data for the M6HQ cation shows distinct signals, such as a singlet for the N-methyl protons around 4.84 ppm in acetone-d6. ijcrt.org Computational predictions would aim to reproduce these values and assign them unequivocally to the molecular structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.govnih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental spectra. nih.govresearchgate.net

A detailed interpretation of the theoretical spectra is achieved through Potential Energy Distribution (PED) analysis, which assigns calculated frequencies to specific molecular vibrations, such as C-H stretching, C=C bending, or ring deformation modes. nih.govnih.gov For the N-methyl-6-hydroxyquinolinium cation, theoretical analysis would help assign the characteristic vibrations of the quinolinium core, the hydroxyl group (e.g., O-H stretching), and the methyl group. researchgate.net This theoretical support is crucial for accurately interpreting complex experimental FTIR and Raman spectra. researchgate.net

Modeling of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of 6-hydroxy-1-methylquinolinium iodide in the solid state is governed by a network of intermolecular interactions, which can be comprehensively modeled and visualized using computational techniques. While a specific crystal structure for the 6-hydroxy isomer is not available in the cited literature, detailed analysis of the closely related isomer, 8-hydroxy-1-methylquinolinium iodide monohydrate, provides significant insight into the expected interactions. amu.edu.pl

In the crystalline state, the iodide anion (I⁻) and the 6-hydroxy-1-methylquinolinium cation are expected to engage in significant hydrogen bonding. The hydroxyl group (-OH) of the quinolinium cation is a potent hydrogen bond donor, while the iodide anion can act as an acceptor. amu.edu.pl In hydrated crystals, water molecules play a crucial role, often acting as a bridge between the cation and the anion. For instance, in the 8-hydroxy isomer, the iodide anion is hydrogen-bonded to a water molecule, which in turn is hydrogen-bonded to the hydroxyl group of the quinolinium ring, forming a symmetric dimer. amu.edu.pl This O-H···O(water) and O(water)-H···I⁻ bonding motif is a primary determinant of the crystal packing.

To visualize and quantify these and other weaker interactions, Hirshfeld surface analysis is a powerful tool. nih.govnih.gov This method maps the electron density to define a surface around the molecule, allowing for the exploration of intermolecular contacts. The surface can be colored according to various properties, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close contacts, typically representing hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For a molecule like 6-hydroxy-1-methylquinolinium iodide, the plot would delineate the relative contributions of various interactions. Based on analyses of similar structures, the most significant contributions to the crystal packing are expected to come from H···H, O···H/H···O, and C···H/H···C contacts, indicating the prevalence of van der Waals forces and hydrogen bonding. nih.govnih.gov

The key interactions anticipated in the crystal packing of 6-hydroxy-1-methylquinolinium iodide are summarized in the table below.

| Interaction Type | Description | Expected Contribution |

| O—H···I | Hydrogen bond between the hydroxyl group and the iodide anion. | Significant |

| C—H···O | Weak hydrogen bonds involving the hydroxyl oxygen as an acceptor. | Moderate |

| C—H···I | Weak interactions between aromatic/methyl protons and the iodide anion. | Moderate |

| H···H | General van der Waals forces between hydrogen atoms on adjacent molecules. | High |

| π–π stacking | Interactions between the aromatic rings of adjacent quinolinium cations. | Possible |

Theoretical Prediction of Nonlinear Optical Properties (Hyperpolarizability, SHG Response)

Quinolinium salts are a class of compounds that have attracted interest for their potential nonlinear optical (NLO) properties. Their molecular structure, featuring a π-conjugated system with electron-donating and electron-accepting groups, is a key prerequisite for a significant second-order NLO response. In 6-hydroxy-1-methylquinolinium iodide, the hydroxyl (-OH) group acts as an electron donor, while the positively charged quinolinium ring serves as an electron acceptor. This "push-pull" electronic arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to generating a large molecular first-order hyperpolarizability (β).

The NLO properties of this compound can be predicted theoretically using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for this purpose, often utilizing hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, which provide reliable results for NLO properties. mdpi.comresearchgate.net The first-order hyperpolarizability (β), a tensor quantity that describes the NLO response at the molecular level, is calculated using a finite-field approach. researchgate.net

The total static first-order hyperpolarizability (βtot) is calculated from the individual tensor components using the following equation:

βtot = (βx² + βy² + βz²)1/2

where βi (i = x, y, z) are the components of the hyperpolarizability vector along the dipole moment direction.

Calculations performed on similar organic molecules show that the magnitude of β is highly sensitive to the molecular structure and the nature of the donor/acceptor groups. researcher.life For quinolinium derivatives, large β values are anticipated due to the efficient ICT. While specific calculated values for 6-hydroxy-1-methylquinolinium iodide are not present in the searched literature, related organic NLO chromophores have shown theoretically predicted βtot values many times greater than that of standard reference materials like urea. researcher.life

| Compound/Class | Computational Method | Basis Set | Calculated βtot (10-30 esu) |

| Urea (Reference) | DFT/B3LYP | 6-311G(d,p) | ~0.3 - 0.7 |

| Chalcone Derivatives | DFT/B3LYP | 6-311++G(d,p) | 10 - 50 |

| Stilbazolium Derivatives | DFT/CAM-B3LYP | 6-311++G(2d,2p) | >100 |

Note: This table presents typical ranges of theoretical hyperpolarizability values for classes of NLO-active organic molecules to provide context. These are not the calculated values for 6-hydroxy-1-methylquinolinium iodide.

The macroscopic second-harmonic generation (SHG) response of a material is dependent not only on the molecular hyperpolarizability (β) but also on the arrangement of the molecules in the crystal lattice. For a material to exhibit a non-zero SHG response, it must crystallize in a non-centrosymmetric space group. Computational modeling can predict the likelihood of such packing, although it remains a significant challenge. If the compound crystallizes in a centrosymmetric space group, the SHG effect will be canceled out at the bulk level, despite a potentially large molecular β value.

Photophysical and Spectroscopic Response

Nonlinear Optical (NLO) Behavior

Derivatives of quinolinium iodide are recognized for their potential as second-order nonlinear optical (NLO) materials when organized in a crystalline form. researchgate.net The NLO response is fundamentally linked to the molecular structure and its arrangement within the crystal lattice. Quinolinium moieties typically function as electron acceptors, and when combined with suitable electron-donating groups, they can exhibit large molecular hyperpolarizabilities, a key requirement for NLO activity. researchgate.net

Second Harmonic Generation (SHG) is a second-order NLO phenomenon that requires the material to have a non-centrosymmetric crystal structure. While quinolinium iodide derivatives are known to exhibit NLO responses, their SHG efficiency is critically dependent on their solid-state packing. researchgate.net For some related quinolinium complexes, small SHG efficiencies have been observed, a phenomenon attributed to the tendency of molecules with large hyperpolarizabilities to form centrosymmetric crystal structures due to strong dipole-dipole interactions. researchgate.net The specific SHG efficiency for Quinolinium, 6-hydroxy-1-methyl-, iodide has not been detailed in the available research, but its potential for SHG would be contingent on its ability to crystallize in a non-centrosymmetric space group.

The first-order hyperpolarizability (β) is a molecular property that quantifies the nonlinear response of a single molecule to an applied electric field. Quinolinium salts are known to possess large β values, which can be attributed to the significant difference in dipole moment between the electronic ground state and the first excited state. researchgate.net For instance, a related proton-transfer complex, 8-hydroxy-5-nitroquinolinium p-toluene sulfonate, was calculated to have a first-order hyperpolarizability of 285.45 × 10⁻³⁰ esu. researchgate.net While a specific experimental or calculated value for this compound is not available, its inherent charge-transfer character from the hydroxyl group to the quinolinium ring suggests it would possess a significant β value.

Third-order NLO effects can be observed in both centrosymmetric and non-centrosymmetric materials. mdpi.com Several quinolinium derivatives have been investigated for their third-order NLO properties using techniques such as the Z-scan method. researchgate.netrsc.org These studies have revealed significant third-order nonlinear optical susceptibility (χ³), with magnitudes reported to be in the order of 10⁻³ to 10⁻⁶ esu for various derivatives. researchgate.net These properties make such compounds potential candidates for applications in optical limiting and switching. mdpi.com

Table 1: Third-Order NLO Properties of Related Quinolinium Derivatives

| Compound | Third-Order Susceptibility (χ³) (esu) | Refractive Index (n₂) (cm²/W) | Absorption Coefficient (β) (cm/W) |

| A Quinolinium Derivative (TMQI) | ~10⁻³ | - | - |

| 4-Methylbenzylammonium Nitrate (4MLBANO3) | 3.57 × 10⁻⁶ | 6.97 × 10⁻⁸ | 0.06 × 10⁻⁴ |

| 4-Methylbenzylamine (4MBA) | 6.049 × 10⁻⁸ | 1.548 × 10⁻⁹ | 0.0538 × 10⁻⁴ |

This table presents data for related compounds to illustrate the range of observed NLO properties in this class of materials.

The macroscopic NLO response of a material is directly governed by the arrangement of its constituent molecules in the crystal lattice, a correlation that can be elucidated through X-ray diffraction (XRD). researchgate.net For quinolinium salts, intermolecular forces such as hydrogen bonds and van der Waals forces play a crucial role in dictating the crystal packing. researchgate.net

In the case of a structurally similar compound, 8-hydroxy-1-methylquinolinium iodide hydrate, XRD analysis revealed that the iodide anion is hydrogen-bonded to a water molecule, which in turn bonds to the hydroxyl group of the quinolinium cation, resulting in the formation of a symmetric dimer. amu.edu.pl Such a centrosymmetric arrangement, driven by strong intermolecular interactions, would cancel out any molecular hyperpolarizability, leading to a vanishing second-order NLO response (i.e., no SHG). researchgate.netmdpi.com However, a centrosymmetric crystal can still exhibit third-order NLO effects. mdpi.com Therefore, the presence and nature of hydrogen bonding involving the 6-hydroxy group, the iodide counter-ion, and any solvent molecules are critical in determining whether this compound crystallizes in a centrosymmetric or non-centrosymmetric fashion, thereby dictating its NLO properties.

Excited-State Dynamics and Proton Transfer

The 6-hydroxy substituted quinolinium cation is a "super" photoacid, meaning its acidity dramatically increases upon electronic excitation. This property leads to highly efficient and rapid excited-state proton transfer (ESPT) processes. researchgate.netrsc.org

Time-resolved fluorescence techniques, such as fluorescence upconversion and time-correlated single photon counting (TCSPC), have been employed to study the ultrafast ESPT kinetics of this compound. rsc.org These studies reveal that the hydroxyl group behaves like a superacid in the excited state. researchgate.net

In acidic aqueous solutions, the compound undergoes an extremely rapid intermolecular proton transfer to the surrounding water molecules. The deprotonation time has been measured to be a mere 2.0 picoseconds, which is among the fastest rates reported for such a process. researchgate.net This high photoacidity is correlated with an ultrafast intramolecular electron transfer from the hydroxylate group to the positively charged quinolinium ring. researchgate.net The ESPT kinetics are found to be solvent-controlled, with the process also observable on the picosecond timescale in various alcohol solutions. rsc.orgijcrt.org The occurrence of ESPT is further evidenced by the observation of dual fluorescence emission bands in alcohols, corresponding to the emission from the initial excited state and the proton-transferred species. ijcrt.org

Table 2: Excited-State Deprotonation Lifetime of this compound

| Solvent System | Process | Measured Lifetime (ps) | Measurement Technique |

| Acidic Aqueous Solution | Intermolecular Proton Transfer (ESPT) | 2.0 | Time-Resolved Spectroscopy |

Steady-State Fluorescence and Emission Spectra

The steady-state fluorescence of M6HQ is highly dependent on the solvent, a characteristic that points to complex excited-state dynamics. In polar protic solvents such as alcohols, M6HQ exhibits a distinctive dual emission profile. nih.gov Specifically, in methanol (B129727), fluorescence bands are observed at approximately 460 nm and a significantly red-shifted band at 610 nm. nih.gov This dual fluorescence is a strong indicator of two distinct emitting species in the excited state, which is a hallmark of an excited-state proton transfer (ESPT) reaction occurring. nih.gov The higher energy band (460 nm) is attributed to the emission from the initially excited cationic form (C), while the lower energy, red-shifted band (610 nm) corresponds to the emission from the deprotonated, zwitterionic form (Z). nih.gov

In contrast, the emission behavior in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) is different. In DMSO, various salts of M6HQ exhibit similar steady-state fluorescence spectra, suggesting more straightforward excited-state behavior compared to the significant discrepancies observed in methanol. nih.gov This suggests that the specific proton-accepting ability of the solvent plays a crucial role in the emission characteristics of the compound.

| Emitting Species | Emission Maximum (λem) |

|---|---|

| Cationic Form (C) | ~460 nm |

| Zwitterionic Form (Z) | ~610 nm |

Investigation of Excited-State Intramolecular Proton Transfer (ESPT) and Geminate Recombination

Upon absorption of a photon, the M6HQ cation undergoes an ultrafast excited-state proton transfer (ESPT). This process is exceptionally rapid, occurring on a picosecond timescale. nih.gov Studies using fluorescence upconversion and time-correlated single photon counting (TCSPC) have elucidated the kinetics of this reaction in various solvents. nih.govrsc.org Research has shown a deprotonation time of just 2.0 picoseconds for M6HQ in an acidic aqueous solution, which is among the fastest rates reported for intermolecular proton transfer to water molecules. researchgate.net

The ESPT mechanism for the related 6-hydroxyquinoline (B46185) (6HQ) involves the deprotonation of the hydroxyl group to form an anionic intermediate, followed by the protonation of the imino nitrogen to yield a zwitterionic tautomer. This process in M6HQ is solvent-controlled, meaning the kinetics and thermodynamics of the proton transfer are dictated by the properties of the surrounding solvent molecules, such as their ability to accept a proton. nih.govrsc.org

Ground-State Acid-Base Equilibria and Photoacidity

In the ground state, M6HQ is a relatively weak acid. In alcoholic solvents, ground-state deprotonation is generally minimal, accounting for less than 1% of the species, as evidenced by the absence of significant absorption from the deprotonated form. nih.gov

However, upon photoexcitation, the acidity of the hydroxyl group increases dramatically. M6HQ is classified as a "super" photoacid, signifying a substantial drop in its pKa value upon moving from the ground state to the excited state. nih.govrsc.orgresearchgate.net Analysis of time-resolved data for its ESPT in water revealed an excited-state pKa (pKa*) of approximately -7. researchgate.net This extremely high photoacidity is attributed to an intramolecular charge transfer from the hydroxylate group to the positively charged pyridinium (B92312) ring in the excited state. researchgate.net The difference in excited-state acidities between M6HQ and other photoacids can be on the order of three orders of magnitude. nih.govrsc.org This profound increase in acidity upon excitation is the fundamental driving force for the efficient ESPT process.

| State | Acidity Constant | Value |

|---|---|---|

| Ground State | pKa | Sufficiently high to prevent significant deprotonation in alcohols |

| Excited State | pKa* | ~ -7 |

Influence of Solvent Environment (Solvatochromism) on Photophysical Properties

The photophysical properties of M6HQ are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The position of the absorption maximum (λmax) shifts with changes in solvent polarity and hydrogen-bonding capability. For instance, a clear bathochromic (red) shift in the absorption maximum is observed as the alkyl chain length of alcohol solvents increases from methanol to hexanol, indicating a change in the interaction between the chromophore and the solvent molecules. nih.gov

The kinetics of the ESPT are also determined to be solvent-controlled. nih.govrsc.org Alcohols, despite having comparable nucleophilicity to water, are less capable of accepting protons from the excited M6HQ. This is partly due to the greater steric bulk of alcohol molecules, which can slow down proton transfer times because of the increased time required for solvent reorganization around the photoacid. nih.gov The stark difference in the fluorescence spectra of M6HQ in methanol versus DMSO underscores the critical role of the solvent's specific chemical properties in dictating the excited-state decay pathways. nih.gov

| Solvent | Absorption Maximum (λmax) |

|---|---|

| Methanol | 358 nm |

| Ethanol | 362 nm |

| Propanol | 362 nm |

| Butanol | 364 nm |

| Pentanol | 364 nm |

| Hexanol | 364 nm |

Effects of Substituents on Non-Radiative Deactivation

While specific studies on the non-radiative deactivation of substituted M6HQ derivatives are limited, the principles governing such processes in the parent quinoline (B57606) core and related heterocyclic systems provide valuable insight. Non-radiative deactivation pathways, which compete with fluorescence, primarily include internal conversion (IC) and intersystem crossing (ISC) to the triplet state. In the quinoline core, ring distortions can create effective pathways towards conical intersections, which are points of degeneracy between electronic states that facilitate rapid, radiationless decay back to the ground state.

The introduction of substituents onto the quinoline ring is known to significantly modulate these non-radiative decay channels. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the energy levels of the excited states (e.g., nπ* and ππ*) and the efficiency of crossing between them. For example, substituting an oxygen atom with sulfur in some heteroaromatic compounds can dramatically impact optical properties and promote efficient intersystem crossing to form long-lived triplet states. Similarly, the position of the substituent can be critical; different substitution patterns on a molecule can stabilize or destabilize intermediates, leading to changes in the rates of IC and ISC. In many organic chromophores, these non-radiative processes are often the dominant decay pathways, responsible for inherently low fluorescence quantum yields.

Based on the performed searches, there is insufficient specific scientific literature available to generate a detailed and thorough article on the chemical reactivity of "this compound" that strictly adheres to the requested outline.

The search results provide general information on the reactivity of the parent molecule, quinoline, particularly concerning hydroxyl radical reactions, and general principles of acid-catalyzed hydrogen exchange. However, no specific studies, kinetic data, product distributions, or mechanistic elucidations concerning "this compound" were found for the following topics:

Electrophilic Substitution Reactions: No studies on acid-catalyzed hydrogen exchange for this specific compound were identified.

Radical-Induced Transformations: While the reaction of hydroxyl radicals with unsubstituted quinoline has been studied nih.govresearchgate.net, there is no specific data on the identification and distribution of hydroxylated products for 6-hydroxy-1-methylquinolinium iodide or the specific mechanistic pathways of radical attack on this substituted moiety.

Pseudobase Formation: No information regarding pseudobase formation and its associated equilibria for this particular quinolinium salt was retrieved.

Due to the lack of specific data for "this compound" in the provided search results, generating an article that is both scientifically accurate and strictly focused on this compound as per the user's instructions is not possible. Writing the article would require extrapolation from related but different compounds, which would violate the core requirement to focus solely on the specified chemical.

Reactivity, Chemical Transformations, and Mechanistic Investigations

Nucleophilic Substitution Reactions on the Quinolinium Core

The quaternization of the nitrogen atom in the quinolinium ring significantly enhances its electrophilicity, making it prone to nucleophilic attack. Generally, nucleophilic substitution on N-alkylquinolinium salts occurs preferentially at the 2- and 4-positions, as these are the most electron-deficient carbons in the heterocyclic ring. researchgate.netchemrxiv.org The presence of the electron-donating hydroxyl group at the 6-position is expected to have a modest influence on the reactivity of these positions.

Mechanistic studies on related N-methylquinolinium salts indicate that these reactions typically proceed through an addition-elimination mechanism. rsc.org In this pathway, the nucleophile first adds to the electron-deficient carbon atom (e.g., C-2 or C-4) to form a transient, non-aromatic intermediate. Subsequently, a leaving group is expelled, restoring the aromaticity of the quinoline (B57606) ring.

To illustrate the relative reactivities, the following table presents kinetic data for the reaction of various substituted N-methylquinolinium iodides with hydroxide (B78521) ions. This data can be used to infer the potential reactivity of the 6-hydroxy substituted analogue.

| Substituent at Position 2 | Rate Constant (k) at 20°C (L mol⁻¹ s⁻¹) | Relative Reactivity |

|---|---|---|

| Iodo | k_iodo | 1440 |

| Methylthio | k_methylthio | 1490 |

This table is based on data for 2-substituted N-methylquinolinium salts and is intended to be illustrative of relative reactivities. Actual rates for the 6-hydroxy derivative may vary.

Studies on the Stability and Degradation Pathways

The stability of "Quinolinium, 6-hydroxy-1-methyl-, iodide" is influenced by several factors, including temperature, pH, and exposure to light. The presence of the phenolic hydroxyl group and the N-methylquinolinium core dictates its degradation pathways.

Thermal Degradation: Mechanistic studies on the thermal degradation of related N,N,N-trimethylanilinium salts suggest that a likely pathway involves a closed-shell SN2-centered degradation. chemrxiv.org In this process, the iodide anion can act as a nucleophile, attacking the methyl group on the nitrogen atom to yield 6-hydroxyquinoline (B46185) and methyl iodide. chemrxiv.org This thermal demethylation is a common degradation route for quaternary ammonium (B1175870) salts with nucleophilic counterions.

Chemical Degradation: The phenolic moiety introduces susceptibility to oxidative degradation. Phenolic compounds can be metabolized by various microorganisms through pathways that often involve initial conversion to catechols, followed by ring cleavage. nih.govnih.govresearchgate.netresearchgate.net In the environment, advanced oxidation processes, such as those involving hydroxyl radicals, can also lead to the degradation of phenolic compounds. mdpi.com

While specific degradation kinetics for "this compound" have not been reported, the general pathways for related structures provide a framework for understanding its likely behavior.

Advanced Research Applications

Materials Science and Photonics

Quinolinium-based compounds are known to be of interest in materials science, particularly for their potential in nonlinear optics. Derivatives of quinolinium-iodide have been noted to exhibit second-order nonlinear optical (NLO) responses in their crystalline form researchgate.net. The properties of these materials are closely linked to their molecular composition and spatial arrangement within the crystal lattice researchgate.net. However, specific research into Quinolinium, 6-hydroxy-1-methyl-, iodide for these applications appears to be limited.

Development of Nonlinear Optical Materials

There is no specific information available in the reviewed literature regarding the development of nonlinear optical materials using this compound. While the broader class of N-substituted quinoline (B57606) derivatives is recognized for use as second-order nonlinear optical materials, dedicated studies on this particular compound are not found researchgate.net.

Applications in Optical Switching and Harmonic Generation

Detailed research findings on the application of this compound in optical switching and harmonic generation are not present in the available scientific literature. Theoretical interest in quinolinium salts for such applications exists due to their potential for large first-order hyperpolarizability, but experimental data for this specific compound is absent.

Use in Optoelectronic Devices

There is no specific information in the public domain concerning the use of this compound in the fabrication or function of optoelectronic devices.

Reagents in Analytical Chemistry

The utility of specific chemical compounds as reagents in analytical techniques is a significant area of research. However, the application of this compound in this capacity is not documented in the available literature.

Pre-column Derivatization for Liquid Chromatography (LC) Applications

No studies have been found that describe the use of this compound as a pre-column derivatization reagent for applications in liquid chromatography.

Enhancement of Mass Spectrometric Ionization Efficiency

There is no available research to indicate that this compound has been investigated or utilized for the enhancement of mass spectrometric ionization efficiency.

Precursor Chemistry and Derivatization Applications

"this compound" serves as a crucial precursor in the synthesis of cyanine dyes and other related chromophores. The quinolinium nucleus is a common heterocyclic component in the structure of many cyanine dyes, contributing to their desirable photophysical properties. nih.govresearchgate.net Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. researchgate.net The length of this bridge and the nature of the heterocycles determine the absorption and emission wavelengths of the dye. nih.gov

The synthesis of cyanine dyes often involves the condensation of two heterocyclic quaternary salts. nih.govresearchgate.net In this context, the methyl group at the 1-position of "this compound" can be activated to participate in condensation reactions with other heterocyclic aldehydes or with compounds that provide the polymethine chain. For instance, symmetrical cyanine dyes can be prepared by the condensation of two molecules of a quinaldine derivative with a source for the methine bridge, such as formaldehyde or ethyl orthoformate. nih.gov Asymmetrical cyanine dyes are typically synthesized in a stepwise manner, where one heterocyclic quaternary salt is first converted into a hemicyanine intermediate, which then reacts with a second, different heterocyclic salt. nih.gov

The presence of the hydroxyl group at the 6-position of the quinolinium ring offers a site for further functionalization, allowing for the synthesis of cyanine dyes with specific properties, such as improved solubility or the ability to conjugate to biomolecules.

Quinolinium salts, including "this compound," are valuable precursors in the synthesis of annulated heterocyclic systems. The quinoline ring can be fused with other heterocyclic rings to generate complex polycyclic structures, which are often found in natural products and biologically active molecules. doaj.orgtandfonline.com The reactivity of the quinolinium salt allows it to participate in various cyclization and annulation reactions.

One common strategy involves the reaction of quinolinium salts with suitable reaction partners to construct the fused ring system. These reactions are often efficient and can be performed under environmentally benign conditions. doaj.org For example, quinolinium salts can react with alkynes, alkenes, or other unsaturated systems in the presence of a catalyst or under specific reaction conditions to yield annulated products. doaj.orgorganic-chemistry.orgacs.org The reaction pathways can involve cycloaddition reactions, where the quinolinium salt acts as a synthon for a larger heterocyclic framework. mdpi.com The specific substitution pattern on the quinolinium ring, such as the hydroxyl group in "this compound," can influence the regioselectivity and stereoselectivity of these annulation reactions.

Coordination Chemistry and Metal Complex Formation

The 6-hydroxyquinolinium moiety in "this compound" provides a bidentate coordination site for metal ions, involving the hydroxyl oxygen and the quinoline nitrogen. This makes the compound and its derivatives effective ligands in coordination chemistry. The formation of metal complexes with 8-hydroxyquinoline and its derivatives is well-documented, and similar principles apply to the 6-hydroxy isomer. amu.edu.plscirp.org

Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the nitrogen atom of the quinoline ring can chelate to a metal center, forming stable complexes. The stoichiometry of these complexes, commonly 1:2 (metal:ligand), results in the formation of square planar or octahedral geometries, depending on the coordination number of the metal ion and the potential coordination of other ligands, such as water molecules. scirp.org

| Metal Ion | Potential Coordination Geometry | Stoichiometry (Metal:Ligand) |

| Cu(II) | Square Planar | 1:2 |

| Ni(II) | Octahedral (with water ligands) | 1:2 |

| Co(II) | Octahedral (with water ligands) | 1:2 |

Colloidal and Interfacial Chemistry

Quaternary quinolinium salts that possess a long alkyl chain attached to the nitrogen atom are classified as cationic surfactants. nih.gov These molecules have a hydrophilic head group (the quinolinium cation) and a hydrophobic tail (the alkyl chain). In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into aggregates called micelles. nih.govnih.gov

In a micelle, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic quinolinium head groups are exposed to the water on the surface of the micelle. nih.gov The formation of micelles is a dynamic process driven by the hydrophobic effect and is influenced by factors such as the length of the alkyl chain, the nature of the counter-ion, temperature, and the presence of electrolytes. nih.govyoutube.com

While "this compound" itself does not have a long alkyl chain and therefore would not be considered a traditional surfactant, its derivatives with longer N-alkyl chains would exhibit surfactant properties. The principles of micellization observed for other long-chain quinolinium salts would apply. The CMC is a key parameter that characterizes the efficiency of a surfactant, and it generally decreases with increasing length of the hydrophobic alkyl chain. nih.gov The presence of the hydroxyl group at the 6-position could potentially influence the packing of the surfactant molecules in the micelle and the properties of the micellar interface.

Surface Activity and Critical Micelle Concentration (CMC) Studies

Currently, there is no available research data detailing the surface-active properties or the critical micelle concentration of this compound. Scientific investigations into the behavior of this compound at interfaces, its ability to form micelles, and its potential as a surfactant have not been reported in peer-reviewed literature.

Consequently, data tables and detailed research findings on the surface tension, aggregation behavior, and thermodynamic parameters related to the micellization of this compound cannot be provided. Further experimental research is required to determine these physicochemical properties and to ascertain any potential applications in areas where surface activity is of importance.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings for Quinolinium, 6-hydroxy-1-methyl-, iodide

Research into this compound, also known as N-methyl-6-hydroxyquinolinium (M6HQ) iodide, has primarily focused on its remarkable photophysical characteristics. It is recognized as a "super" photoacid, meaning its acidity dramatically increases upon photoexcitation. This property drives an extremely rapid excited-state proton transfer (ESPT) to solvent molecules. In acidic aqueous solutions, the deprotonation time has been measured to be as fast as 2.0 picoseconds, which is among the fastest rates reported for intermolecular proton transfer to water. This high photoacidity is closely linked to an ultrafast intramolecular electron transfer from the hydroxyl group to the positively charged quinolinium ring.

The ESPT kinetics are highly dependent on the solvent environment, a phenomenon that has been investigated in various alcohols and water. Spectroscopic analysis reveals that the compound exhibits dual fluorescence emission bands in alcohol solvents. The structural and spectroscopic properties have been further elucidated through studies on closely related analogues using techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy.

From a synthetic standpoint, N-methyl quinolinium iodides are typically prepared through the alkylation of the corresponding quinoline (B57606) precursor, in this case, 6-hydroxyquinoline (B46185), with methyl iodide. The resulting salt is generally soluble in polar solvents. The 6-hydroxy quinolinium fluorophore has been successfully incorporated into fluorescent probes for the detection of specific analytes like thiophenols. Furthermore, the broader N-methyl quinolinium scaffold is a subject of significant interest in medicinal chemistry, particularly as a basis for developing potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to obesity and other metabolic diseases.

| Identifier | Value |

|---|---|

| IUPAC Name | 6-hydroxy-1-methylquinolin-1-ium;iodide |

| Molecular Formula | C10H10INO |

| Molecular Weight | 287.10 g/mol |

| Synonyms | N-methyl-6-hydroxyquinolinium iodide, M6HQ iodide |

| Area of Research | Summary of Findings |

|---|---|

| Photophysics | Identified as a "super" photoacid with ultrafast excited-state proton transfer (ESPT) kinetics (e.g., 2.0 ps in water). |

| Spectroscopy | Exhibits dual fluorescence emission in alcohol solvents. Structural properties studied via X-ray, NMR, and FTIR on related compounds. |

| Applications | Used as a core fluorophore in probes for thiophenol detection. The N-methyl quinolinium scaffold is a promising platform for developing NNMT inhibitors for metabolic diseases. |

Unexplored Research Avenues and Potential for Novel Discoveries

Despite the detailed understanding of its photophysics, several aspects of this compound remain largely unexplored.

Systematic Biological Evaluation : While the general class of quinolinium compounds has been investigated for antimicrobial, antifungal, and anticancer properties, a comprehensive biological screening of this specific molecule is lacking. Research to determine its efficacy against various bacterial and fungal strains or specific cancer cell lines could uncover new therapeutic potential.

Materials Science Applications : The potential of this compound in materials science is an open field. Its fluorescent properties could be harnessed in applications like organic light-emitting diodes (OLEDs). Furthermore, investigations into its nonlinear optical (NLO) properties are warranted, as other quinolinium iodide derivatives have shown NLO activity.

Advanced Bio-imaging and Sensing : Building on its use as a fluorophore, the compound could be developed into sensors for other biologically relevant analytes beyond thiophenols, such as metal ions or reactive oxygen species. Its suitability for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), which can provide detailed information about the cellular microenvironment, is a particularly promising but uninvestigated avenue.

Pharmacokinetic and Toxicological Profiling : For any potential translation into a therapeutic agent, its metabolic pathway, absorption, distribution, excretion, and a detailed toxicological profile are essential. This information is currently unavailable and represents a critical gap in the research landscape.

Synergistic Approaches with Computational and Experimental Methodologies

Future research would benefit immensely from a synergistic approach that combines computational modeling with experimental validation to accelerate discovery and deepen understanding.

Quantum Chemical Calculations : Density Functional Theory (DFT) and other computational methods can be employed to model the compound's electronic structure, predict its spectroscopic behavior (UV-Vis, fluorescence), and elucidate the intricate mechanisms of the ESPT process. These theoretical predictions can guide and rationalize experimental spectroscopic findings, as has been done for similar molecular systems.

Molecular Docking and In Vitro Assays : To explore its therapeutic potential, computational molecular docking can be used to predict the binding interactions of the compound with specific biological targets, such as the active site of NNMT or bacterial enzymes. These in silico results can prioritize derivatization strategies and guide subsequent in vitro and in vivo biological assays, creating a more efficient drug discovery pipeline.

Rational Design of Novel Probes : Computational modeling can predict how structural modifications to the 6-hydroxy-1-methylquinolinium scaffold would alter its photophysical properties. This allows for the rational design of new fluorescent probes with tailored emission wavelengths, quantum yields, and analyte specificities. These computationally designed molecules can then be synthesized and their performance validated experimentally.

Broader Implications for Quinolinium-Based Compound Design and Application

The research on this compound has broader implications for the field of heterocyclic chemistry and its applications.

A Model System for Photochemistry : Its well-defined and potent photoacidic character makes it an ideal model system for fundamental studies into ultrafast proton and electron transfer reactions. These processes are central to a vast range of phenomena in chemistry, biology, and materials science.

A Versatile Scaffold for Fluorescent Sensors : The 6-hydroxyquinolinium core is a robust and versatile fluorophore. Its sensitivity to the local environment and its inherent water solubility make it an excellent building block for a new generation of fluorescent probes. By attaching various recognition moieties, sensors can be designed for a wide array of applications, from environmental monitoring to intracellular imaging.

A Privileged Structure in Medicinal Chemistry : The N-methyl quinolinium scaffold has emerged as a promising platform for drug development. The success in designing potent NNMT inhibitors highlights its potential for creating targeted therapies for metabolic diseases. Further chemical modifications of this scaffold could lead to the discovery of novel agents with anticancer, antimicrobial, or antiviral activities.

The Role of the Counter-ion : The iodide counter-ion, while often overlooked, possesses its own biological and chemical significance, including known antimicrobial properties. In the context of developing therapeutic agents, the potential for synergistic effects or independent bioactivity of the iodide ion itself is a factor that could be considered in the design of future quinolinium-based drugs.

Q & A

Q. How should researchers handle conflicting literature data on this compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.